molecular formula C21H23N3O3 B2535256 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide CAS No. 2034585-30-1

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide

Cat. No.: B2535256
CAS No.: 2034585-30-1
M. Wt: 365.433
InChI Key: AHSTUQDPQRTKII-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide (hereafter referred to as Compound A) features a pentanamide backbone with a 5-oxo group, a phenyl substituent at position 5, and a pyridin-3-ylmethyl group linked to a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

5-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(17-6-2-1-3-7-17)8-4-9-20(26)23-14-16-12-18(15-22-13-16)24-11-5-10-21(24)27/h1-3,6-7,12-13,15H,4-5,8-11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSTUQDPQRTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interaction with biological macromolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name & Source Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Compound A (Target) Pentanamide 5-phenyl, 5-oxo, pyridinylmethyl-pyrrolidinone C₂₂H₂₅N₃O₃* ~378.45 High lipophilicity; polar pyrrolidinone
BK82489 Pyridazine 1-methyl-6-oxo, pyridinylmethyl-pyrrolidinone C₁₆H₁₇N₅O₃ 327.34 Smaller core; pyridazine backbone
10{2;8} (Pyrimidine derivative) Pyrimidine 5-oxo-1-phenylpyrrolidin-3-yl, diethyl C₂₅H₂₉N₅O₂ 443.54 Rigid pyrimidine; hydrophobic groups
1-(4-Chlorophenyl)-5-oxo-pyrrolidine-3-carboxamide Pyrrolidine 4-chlorophenyl, pyridin-3-yl C₁₆H₁₄ClN₃O₂ 315.75 Chlorine substituent; high boiling point (651.7°C)
Compound from Pyrimidine-dihydropyridinone Difluoro, chlorophenyl, benzyl C₃₀H₂₆ClF₂N₅O₄ 618.01 Fluorinated; enhanced metabolic stability

Analysis of Structural Variations and Implications

Core Backbone Differences: Compound A’s pentanamide backbone provides conformational flexibility, whereas pyridazine (BK82489) and pyrimidine (10{2;8}) cores introduce rigidity. Rigid structures may enhance target binding specificity but reduce adaptability .

Substituent Effects: Pyrrolidinone Moiety: Present in all compounds, this group enables hydrogen bonding, critical for interactions with biological targets like proteases or kinases . Aromatic Substituents: Compound A’s phenyl group contributes to lipophilicity, while chlorophenyl () and fluorophenyl () groups add electron-withdrawing effects, influencing electronic distribution and metabolic stability . Pyridine vs.

Physicochemical Properties :

  • Compound A’s calculated molecular weight (~378.45 g/mol) falls within the range typical for orally bioavailable drugs, whereas ’s compound (618.01 g/mol) may face bioavailability challenges due to its size .
  • The chlorophenyl group in ’s compound increases density (1.4 g/cm³) and boiling point, suggesting stronger intermolecular forces compared to Compound A’s phenyl group .

Biological Activity

The compound 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide (CAS Number: 2034585-30-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, with a molecular weight of 365.4 g/mol. Its structure features a pyridine ring, a pyrrolidinone moiety, and an amide linkage, which may contribute to its biological properties.

Structural Representation

PropertyValue
Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
CAS Number 2034585-30-1

The biological activity of This compound is believed to stem from its interactions with various molecular targets within biological systems. The compound may exert its effects through:

  • Receptor Binding : The pyridine and pyrrolidinone structures allow for potential binding to specific receptors, possibly influencing signaling pathways.
  • Enzyme Inhibition : The compound might inhibit certain enzymes involved in metabolic processes, leading to altered physiological responses.

Therapeutic Potential

Research has suggested several therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound may have cytotoxic effects on cancer cell lines, potentially making it a candidate for cancer therapy.
  • Neurological Disorders : Given the structural similarity to known neuroactive compounds, there is potential for this compound to be explored in the treatment of neurological disorders.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Receptor Interaction Studies : Binding affinity studies have shown that this compound interacts with dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease.
  • Pharmacokinetics : Early pharmacokinetic evaluations indicate that the compound has favorable absorption characteristics, with a moderate half-life that could support once-daily dosing regimens in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar molecules:

Compound NameStructure FeaturesBiological Activity
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamideSimilar pyridine-pyrrolidinone structureAntimicrobial properties
2,5-Dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamideContains furan ringPotential anticancer effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide, and how can purity be maximized?

  • Methodology :

  • Stepwise synthesis : Use multi-step protocols involving coupling of pyrrolidinone-modified pyridine intermediates with phenylpentanamide backbones. Similar to methods for analogous compounds, where piperazine derivatives are substituted with aryl groups .
  • Purification : Employ normal-phase chromatography with gradients (e.g., 100% dichloromethane → 100% ethyl acetate → 10% methanol in dichloromethane) to remove by-products. For stubborn impurities, use amine-functionalized columns (e.g., RediSep Rf Gold Amine) with hexane/ethyl acetate gradients .
  • Yield optimization : Adjust stoichiometry of reagents like 1-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine and monitor reaction progress via TLC or LC-MS.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1H^1H NMR peaks with published spectra of structurally similar compounds. For example, pyrrolidinone protons resonate at δ 2.50–2.55 ppm, while pyridine protons appear as distinct doublets (e.g., δ 8.83 ppm, J = 2.48 Hz) .
  • Mass spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-MS) to detect [M+H]+^+ or [M+Na]+^+ ions.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on electron-rich sites like the pyrrolidinone carbonyl or pyridine nitrogen.
  • Reaction path search tools : Apply software like GRRM or AFIR to simulate intermediates and transition states, as demonstrated in ICReDD’s workflow for reaction design .
  • Machine learning : Train models on PubChem data to predict regioselectivity in substitution or oxidation reactions .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?

  • Experimental design :

  • Dose-response studies : Test multiple concentrations (e.g., 1 nM–100 μM) in cell-based assays (e.g., IC50_{50} for cancer cell lines) and compare with pharmacokinetic profiles in animal models.
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may explain discrepancies, as seen in studies of thiazolo-pyrimidine analogs .
  • Target engagement assays : Employ SPR or thermal shift assays to verify direct binding to proposed targets (e.g., kinases or GPCRs).

Q. What advanced spectroscopic techniques elucidate its interaction with biomacromolecules?

  • Techniques :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes. For example, pyridine derivatives often form hydrogen bonds with active-site residues .
  • NMR titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra of proteins upon ligand binding.
  • Fluorescence quenching : Measure changes in tryptophan fluorescence intensity to calculate binding constants (KdK_d) .

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